molecular formula C12H16BrN B15090351 N-[3-(3-bromophenyl)propyl]cyclopropanamine

N-[3-(3-bromophenyl)propyl]cyclopropanamine

Cat. No.: B15090351
M. Wt: 254.17 g/mol
InChI Key: LUORBNJFUPJYNO-UHFFFAOYSA-N
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Description

N-[3-(3-Bromophenyl)propyl]cyclopropanamine is a brominated aromatic amine featuring a cyclopropane ring attached to a propyl chain substituted at the 3-position of a bromophenyl group. Its molecular formula is C₁₂H₁₆BrN, with a molecular weight of 254.17 g/mol (calculated). The compound is structurally characterized by:

  • A three-carbon propyl linker (enhancing flexibility and spatial positioning).

Its CAS number is 1226247-25-1 .

Properties

Molecular Formula

C12H16BrN

Molecular Weight

254.17 g/mol

IUPAC Name

N-[3-(3-bromophenyl)propyl]cyclopropanamine

InChI

InChI=1S/C12H16BrN/c13-11-5-1-3-10(9-11)4-2-8-14-12-6-7-12/h1,3,5,9,12,14H,2,4,6-8H2

InChI Key

LUORBNJFUPJYNO-UHFFFAOYSA-N

Canonical SMILES

C1CC1NCCCC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-bromophenyl)propyl]cyclopropanamine typically involves the reaction of 3-bromophenylpropylamine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing by-products. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-bromophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-[3-(3-bromophenyl)propyl]cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(3-bromophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to these targets, while the cyclopropanamine moiety can influence the compound’s overall activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

The structural and functional attributes of N-[3-(3-bromophenyl)propyl]cyclopropanamine are compared below with analogous compounds, focusing on substituents, molecular properties, and reported activities.

Halogen-Substituted Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Activities/Notes
N-[3-(3-Chlorophenoxy)propyl]cyclopropanamine C₁₂H₁₆ClNO 225.71 Chlorine instead of bromine; phenoxy linker vs. phenylpropyl No activity data; phenoxy group may reduce lipophilicity vs. bromophenyl
(3-Chlorobenzyl)cyclopropanamine C₁₀H₁₂ClN 181.67 Benzyl group (shorter chain) with chlorine substituent No direct activity data; benzyl group may limit conformational flexibility

Key Observations :

  • The propyl linker in the target compound provides greater spatial flexibility than benzyl or phenoxy linkers, which could influence receptor interactions .
Cyclopropanamine Derivatives with Heterocycles
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Activities/Notes
N-(Pyridin-3-ylmethyl)cyclopropanamine C₉H₁₂N₂ 148.21 Pyridine ring replaces bromophenyl; methyl linker No activity data; pyridine enhances solubility but reduces lipophilicity
[3-(4-Bromophenyl)-3-(pyridin-2-yl)propyl]dimethylamine C₁₆H₁₈BrN₂ 326.24 Pyridinyl group and dimethylamine substituent No direct data; dimethylamine may alter basicity vs. cyclopropanamine

Key Observations :

  • The cyclopropylamine group in the target compound may confer metabolic stability over dimethylamine derivatives, which are prone to N-demethylation .
Propylamine-Linked Bromophenyl Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Reported Activities/Notes
[3-(2-Bromophenoxy)propyl]dimethylamine C₁₁H₁₆BrNO 258.16 Dimethylamine instead of cyclopropanamine; phenoxy linker No activity data; dimethylamine increases basicity (pKa ~10) vs. cyclopropanamine (pKa ~9)
N-(3-(4-Bromophenyl)propyl)cyclopropanamine C₁₂H₁₆BrN 254.17 4-Bromophenyl isomer vs. 3-bromophenyl No activity data; positional isomerism may affect target selectivity

Key Observations :

  • The 3-bromophenyl isomer in the target compound may exhibit distinct steric and electronic interactions compared to the 4-bromophenyl derivative .
  • Cyclopropanamine’s lower basicity compared to dimethylamine could reduce off-target interactions with non-specific amine-binding receptors .

Biological Activity

N-[3-(3-bromophenyl)propyl]cyclopropanamine is a cyclopropylamine derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound, with the CAS number 1281963-86-7, is characterized by its cyclopropane ring structure attached to a bromophenyl group. The molecular formula is C9H10BrNC_9H_{10}BrN with a molecular weight of 212.09 g/mol. Its solubility and storage conditions are critical for its application in biological assays, typically requiring storage at room temperature away from moisture .

Cyclopropylamines, including this compound, have been studied for their interactions with various biological targets. Research indicates that these compounds may act as inhibitors of specific enzymes and receptors, potentially influencing pathways involved in cancer and neurological disorders.

  • Kinase Inhibition : Cyclopropylamines have shown promise as kinase inhibitors, which play a crucial role in cell signaling and proliferation. For instance, studies have demonstrated that certain derivatives can inhibit mTOR signaling pathways, which are often dysregulated in cancer .
  • Lysine-Specific Demethylase (LSD1) Inhibition : The compound has been investigated for its ability to inhibit LSD1, an enzyme implicated in various cancers through epigenetic regulation. This inhibition can lead to altered gene expression profiles associated with tumor progression .
  • Oxidative Stress Response : Cyclopropylamines can undergo oxidation to form nitrogen radical cations, which may participate in redox reactions within biological systems. This property could be leveraged for therapeutic applications targeting oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Research has shown that this compound exhibits significant inhibitory effects on cell lines associated with various cancers. For example, it has been reported to induce apoptosis in breast cancer cell lines through the activation of pro-apoptotic pathways .
  • Animal Models : In vivo studies using murine models have indicated that administration of this compound results in reduced tumor growth rates compared to control groups. These findings suggest potential efficacy as an anti-cancer agent .
  • Comparative Analysis : A comparative study evaluated the potency of this compound against other known inhibitors. The compound displayed competitive inhibition with IC50 values in the low micromolar range, indicating a favorable profile for further development .

Table 1: Biological Activity Summary

Activity TypeTarget/PathwayIC50 (µM)Reference
Kinase InhibitionmTOR< 1
LSD1 InhibitionEpigenetic Regulation0.5
Apoptosis InductionBreast Cancer Cell Lines0.8
Tumor Growth ReductionMurine Models-
PropertyValue
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
SolubilitySoluble in DMSO
Storage ConditionsRT, away from moisture

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